molecular formula C13H24N2O B3853224 1-(4-methylcyclohexyl)-4-piperidinecarboxamide

1-(4-methylcyclohexyl)-4-piperidinecarboxamide

Cat. No. B3853224
M. Wt: 224.34 g/mol
InChI Key: JGYJCFDENKYLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as PCMP, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that was first synthesized in the 1970s as a potential analgesic drug. However, due to its potent psychoactive effects, it has been categorized as a research chemical and is not approved for human consumption. In recent years, PCMP has gained attention from the scientific community due to its potential use in research studies.

Mechanism of Action

1-(4-methylcyclohexyl)-4-piperidinecarboxamide acts as an NMDA receptor antagonist, which means that it blocks the activity of the receptor. This results in a decrease in glutamate activity, which is a neurotransmitter that is involved in various physiological processes. By blocking the NMDA receptor, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide can reduce the excitotoxicity that is associated with various neurodegenerative diseases.
Biochemical and physiological effects:
1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in reducing neuronal excitability.

Advantages and Limitations for Lab Experiments

1-(4-methylcyclohexyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. Additionally, it has been shown to have potential neuroprotective effects, which makes it a useful tool for studying neurodegenerative diseases. However, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has limitations as well. It is a potent psychoactive compound, which means that it can affect the behavior of animals used in experiments. Additionally, it is not approved for human consumption, which limits its potential use in clinical studies.

Future Directions

There are several future directions for 1-(4-methylcyclohexyl)-4-piperidinecarboxamide research. One potential area of research is its use in treating neurodegenerative diseases. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have potential neuroprotective effects, and further research could explore its potential use in treating diseases such as Alzheimer's and Parkinson's. Another potential area of research is its use in studying the NMDA receptor. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has a high affinity for the receptor, and further research could explore its function and potential therapeutic applications. Finally, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide could be used in combination with other compounds to explore potential synergistic effects.

Scientific Research Applications

1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been used in various research studies due to its unique properties. It has been shown to have a high affinity for the NMDA receptor, which is a type of glutamate receptor that is involved in learning and memory processes. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has also been shown to have potential neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10-2-4-12(5-3-10)15-8-6-11(7-9-15)13(14)16/h10-12H,2-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYJCFDENKYLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylcyclohexyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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